![molecular formula C22H29N3O4S B2478572 2-phenoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1021074-50-9](/img/structure/B2478572.png)
2-phenoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .Scientific Research Applications
Antibody Development and Environmental Monitoring
Antibodies have been widely used in assays for clinical chemistry, endocrinology, and notably in food and environmental research for risk control. Development in the Veterinary Research Institute, Brno, has been directed especially towards compounds like phenoxyacetic acid herbicides, s-triazine herbicides, sulfonylurea herbicides, and others, demonstrating the importance of antibody development in detecting and monitoring environmental contaminants and residues in food. This underscores the broader application of chemical analysis in environmental and food safety (Fránek & Hruška, 2018).
Sulfonamides and Antitumor Properties
Sulfonamides, as indicated by their structural relation to the sulfonamide subunit in the query compound, have been recognized for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Their synthesis provides a diversity of derivatives, indicating a rich area for the development of bioactive substances with potential antitumor properties, showcasing the compound's potential relevance in medicinal chemistry and drug design (Azevedo-Barbosa et al., 2020).
Phenylpiperazine Derivatives
Phenylpiperazine derivatives, a key component of the query compound, have been explored for their versatility in medicinal chemistry. Despite their recognition for CNS-related therapeutic uses, the scaffold's potential for diversification into other therapeutic fields is notable. This highlights the ongoing interest and underutilized potential of phenylpiperazine derivatives in drug development, suggesting areas of future research beyond their established applications (Maia et al., 2012).
Parabens in Aquatic Environments
The presence of parabens, related to phenolic compounds in the environment, raises concerns about their ubiquity in surface water and their biodegradability. While not directly related to the query compound, the study on parabens underscores the importance of understanding the environmental impact of widespread chemical use, including potential endocrine-disrupting effects, which is relevant to the broader context of chemical safety and environmental health (Haman et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-phenoxy-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays a significant role in memory and cognition . The compound has been shown to exhibit mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The result of the compound’s action is an enhancement of cognitive functions due to increased acetylcholine levels . This is particularly beneficial in the treatment of Alzheimer’s disease, where there is a deficiency of acetylcholine .
Safety and Hazards
properties
IUPAC Name |
2-phenoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-19(29-21-11-6-3-7-12-21)22(26)23-13-8-18-30(27,28)25-16-14-24(15-17-25)20-9-4-2-5-10-20/h2-7,9-12,19H,8,13-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQMCJHKFJMTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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